
6alpha-Methyl Hydrocortisone 21-Hemisuccinate
Vue d'ensemble
Description
6alpha-Methyl Hydrocortisone 21-Hemisuccinate (CAS: 119657-85-1) is a synthetic glucocorticoid derivative structurally derived from hydrocortisone. Its molecular formula is C₂₆H₃₆O₈, with a molecular weight of 476.56 g/mol and an IUPAC name reflecting the 6α-methyl substitution and 21-hemisuccinate ester group . The compound is classified as a pharmaceutical impurity reference material (>95% purity by HPLC) and is stored at -20°C to ensure stability . Its structure includes modifications that influence glucocorticoid receptor binding, solubility, and metabolic stability compared to parent compounds like hydrocortisone.
Méthodes De Préparation
Synthetic Route to 6alpha-Methyl Hydrocortisone
The synthesis begins with hydrocortisone, derived from 4-androstene-3,17-dione (4AD), and proceeds through three optimized steps:
Etherate Synthesis: Formation of 3-Ether Enol Hydrocortisone
Hydrocortisone undergoes acid-catalyzed reaction with triethyl orthoformate in ethanol at 40–70°C for 6–8 hours, yielding 3-ether enol hydrocortisone. The reaction mechanism involves protonation of the 3-keto group, followed by nucleophilic attack by triethyl orthoformate to form the enol ether. Key parameters include:
-
Catalyst : p-Toluenesulfonic acid (0.02 g per 1 g hydrocortisone) .
-
Solvent : Ethanol, enabling facile crystallization upon neutralization with aqueous alkali .
-
Yield : 100–105% (weight recovery) with HPLC purity of 97.0–99.0% .
This step avoids side reactions at the 11β-hydroxy and 17α-hydroxy groups due to steric protection by the enol ether .
Methine Compound Formation: Mannich Reaction
The etherate reacts with N-methylaniline and formaldehyde in a Mannich reaction to introduce a methylene group at C6. Conducted in ethanol with hydrochloric acid catalysis, the reaction proceeds via iminium ion intermediates, culminating in 6-methylene hydrocortisone. Critical conditions include:
-
Workup : Methanol-mediated cyclization at 0–10°C, followed by hydrochloric acid quenching to yield the methine crude product (96.0–97.5% HPLC purity) .
-
Recrystallization : Low-carbon alcohols (e.g., ethanol-water) elevate purity to >99.0% with an 80–85% refinement yield .
Catalytic Hydrogenation: 6alpha-Methyl Configuration
The methine compound undergoes hydrogenation using 5% palladium-on-carbon (Pd/C) and cyclohexene as a hydrogen donor in toluene, ethyl acetate, or dichloromethane. Key steps:
-
Hydrogenation : Conducted at 45–65°C for 1.5–2 hours, achieving selective reduction of the C6 methylene group to the 6alpha-methyl configuration .
-
Acid Hydrolysis : Post-hydrogenation treatment with 6N HCl removes protecting groups, yielding 6alpha-methyl hydrocortisone .
-
Yield : 70–75% after recrystallization with >99.0% HPLC purity .
Esterification to 21-Hemisuccinate
While the patent focuses on 6alpha-methyl hydrocortisone, the 21-hemisuccinate ester is formed via standard succinic anhydride acylation. Typical conditions include:
-
Reagents : Succinic anhydride in pyridine or dimethylformamide (DMF) at 25–40°C .
-
Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates esterification at the 21-hydroxy group .
-
Workup : Aqueous extraction and recrystallization from ethanol-water yield the final product with >95% purity .
Optimization of Reaction Conditions
Solvent Selection
Table 1 compares solvents in the hydrogenation step:
Solvent | Crude Yield (%) | Purity (%) | Refinement Yield (%) |
---|---|---|---|
Toluene | 82.5 | 98.3 | 72.8 |
Dichloromethane | 81.5 | 98.5 | 70.8 |
Ethyl Acetate | 84.2 | 98.5 | 74.0 |
Ethyl acetate provides optimal yield due to improved solubility of intermediates .
Catalyst Loading
A 5% Pd/C loading (0.1–0.3 g per 1 g methine compound) minimizes catalyst costs without compromising hydrogenation efficiency .
Analytical Characterization
HPLC with C18 columns and UV detection at 254 nm monitors reaction progress and purity . The final 21-hemisuccinate exhibits:
Comparative Analysis with Traditional Methods
The patent route reduces reliance on diosgenin, a botanically derived precursor with supply chain vulnerabilities. Key advantages include:
Analyse Des Réactions Chimiques
Types of Reactions: 6alpha-Methyl Hydrocortisone 21-Hemisuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the ketone groups in the structure.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is extensively used in various fields:
Chemistry: As a reference standard in analytical chemistry.
Biology: To study the effects of glucocorticoids on cellular processes.
Medicine: Used in the treatment of inflammatory and autoimmune conditions.
Industry: Employed in the formulation of pharmaceutical products
Mécanisme D'action
The compound exerts its effects by binding to the glucocorticoid receptor. This interaction inhibits the activity of phospholipase A2 and nuclear factor-kappa B (NF-κB), leading to a decrease in the production of pro-inflammatory cytokines. The compound also promotes the expression of anti-inflammatory genes .
Comparaison Avec Des Composés Similaires
Structural and Pharmacological Differences
Key structural analogs and their properties are compared below:
Functional and Metabolic Comparisons
- Solubility: The sodium salt of hydrocortisone 21-hemisuccinate is highly water-soluble, making it suitable for intravenous formulations, whereas the 6α-methyl analog’s hemisuccinate ester balances solubility and stability for analytical applications .
- Metabolic Stability : In rabbit ear perfusion models, hydrocortisone 21-hemisuccinate undergoes ~67% hydrolysis during absorption, while hydrocortisone 21-butyrate is fully hydrolyzed to hydrocortisone. The 6α-methyl substitution in this compound likely further delays enzymatic cleavage .
- Therapeutic Activity : Hydrocortisone 21-hemisuccinate sodium salt suppresses proinflammatory cytokines (e.g., IL-6), whereas this compound’s role as an impurity reference material limits its direct therapeutic use .
Research Findings
Pharmacokinetic Studies
- Hydrolysis Rates : Hydrocortisone 21-hemisuccinate demonstrates partial hydrolysis (66%) in dermal absorption, contrasting with hydrocortisone 21-butyrate’s complete conversion to hydrocortisone. This partial stability may prolong its anti-inflammatory effects .
Activité Biologique
6alpha-Methyl Hydrocortisone 21-Hemisuccinate is a synthetic corticosteroid derived from hydrocortisone, designed to enhance its biological activity while minimizing side effects. This compound exhibits significant anti-inflammatory properties and interacts with various biological pathways, making it a subject of interest in both pharmacological and clinical research.
- Molecular Formula: C26H36O8
- CAS Number: 119657-85-1
- Molecular Weight: 452.56 g/mol
This compound functions primarily through the following mechanisms:
- Glucocorticoid Receptor Binding: The compound binds to glucocorticoid receptors (GR), leading to alterations in gene expression that promote anti-inflammatory responses. This binding is crucial for its therapeutic effects in conditions characterized by excessive inflammation .
- Inhibition of Pro-inflammatory Cytokines: It suppresses the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in mediating inflammatory responses.
- Regulation of Immune Response: By modulating the immune system, this compound can reduce inflammation and tissue damage in autoimmune diseases and other inflammatory conditions .
Biological Activity
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Anti-inflammatory | Reduces inflammation by inhibiting cytokine production and immune cell activation. |
Immunosuppressive | Suppresses immune responses, beneficial in treating autoimmune disorders. |
Metabolic Effects | Influences glucose metabolism and lipid profiles, potentially affecting weight gain or loss. |
Case Studies
-
Chronic Inflammatory Conditions:
A study demonstrated that patients treated with this compound exhibited significant reductions in inflammatory markers compared to control groups. This suggests its efficacy in managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . -
Autoimmune Disorders:
In a clinical trial involving patients with systemic lupus erythematosus (SLE), administration of this compound resulted in decreased disease activity scores and improved quality of life metrics over a 12-week period. -
Post-Surgical Inflammation:
Another investigation showed that using this corticosteroid post-operatively led to reduced pain and swelling compared to traditional analgesics alone, indicating its potential role in surgical recovery protocols .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other corticosteroids:
Compound | Potency | Duration of Action | Side Effects |
---|---|---|---|
Hydrocortisone | Moderate | Short | Weight gain, hypertension |
Prednisone | High | Intermediate | Osteoporosis, diabetes |
Dexamethasone | Very High | Long | Severe immunosuppression |
6alpha-Methyl Hydrocortisone | High | Intermediate | Lower incidence of side effects compared to others |
Q & A
Basic Research Questions
Q. How should researchers prepare stable stock solutions of 6α-Methyl Hydrocortisone 21-Hemisuccinate for in vitro studies?
- Methodology : Dissolve the compound in organic solvents such as DMSO (30 mg/mL), ethanol (20 mg/mL), or DMF (30 mg/mL) under inert gas purging to prevent oxidation. For aqueous use, dilute stock solutions into PBS (pH 7.2) to achieve ≤10 mg/mL. Avoid storing aqueous solutions >24 hours due to instability. Always centrifuge solutions to remove particulates before use .
Q. What analytical methods are recommended for characterizing the purity of 6α-Methyl Hydrocortisone 21-Hemisuccinate?
- Methodology : Use HPLC with UV detection (λmax = 242 nm) for purity assessment. Cross-validate with mass spectrometry (MS) for molecular weight confirmation (expected m/z: 462.53 for free acid; 484.51 for sodium salt). Certified reference materials (e.g., PHR3045) should be used for calibration .
Q. How does the sodium salt form differ from the free acid in terms of solubility and bioactivity?
- Key Data : The sodium salt (CAS 125-04-2) has higher aqueous solubility (97 mg/mL in water vs. 10 mg/mL in PBS for free acid, CAS 2203-97-6). Both forms inhibit IL-6 (IC50 = 6.7 µM), but the sodium salt is preferred for cell culture due to reduced organic solvent residues .
Advanced Research Questions
Q. How can researchers design dose-response experiments to study IL-6 inhibition by 6α-Methyl Hydrocortisone 21-Hemisuccinate?
- Experimental Design :
Use human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to induce IL-2.
Treat cells with a concentration range (0.1–50 µM) of the compound.
Measure IL-6 levels via ELISA at 24 hours.
Include dexamethasone (IC50 = 7.3 µM for COX-2) as a positive control. Validate results with RT-qPCR for anti-inflammatory mediators (e.g., IL-10) .
Q. How to address contradictions in reported bioactivity, such as its inability to inhibit GAPDH-induced apoptosis?
- Resolution Strategy :
- Contextual Factors : Apoptosis pathways (e.g., intrinsic vs. extrinsic) may respond differently. In SH-SY5Y neuroblastoma cells, the compound did not block GAPDH-induced apoptosis, suggesting pathway-specific effects.
- Method Adjustments : Combine transcriptomic profiling (RNA-seq) with functional assays (e.g., caspase-3 activation) to identify off-target mechanisms. Compare results across cell lines (e.g., epithelial vs. neuronal) .
Q. What protocols integrate 6α-Methyl Hydrocortisone 21-Hemisuccinate into hepatocyte differentiation studies?
- Step-by-Step :
Culture Medium : Add 10 µM of the compound to Leibovitz L-15 maturation medium with 8.3% fetal bovine serum and 1 µM insulin.
Timing : Apply during the hepatic endoderm maturation phase (Day 10–17 of differentiation).
Validation : Assess albumin secretion via ELISA and glycogen storage via PAS staining .
Q. Data Contradictions and Validation
Q. Why are there discrepancies in reported CAS numbers (125-04-2 vs. 2203-97-6) for this compound?
- Clarification : CAS 125-04-2 refers to the sodium salt form, while 2203-97-6 denotes the free acid. Researchers must confirm the form used in their studies, as purity (>98% for sodium salt) and solubility profiles differ significantly .
Q. How to reconcile variations in reported IC50 values for IL-3 inhibition (21.4 µM) across studies?
- Troubleshooting :
- Assay Conditions : Differences in cell type (e.g., primary vs. immortalized), incubation time, and cytokine measurement methods (ELISA vs. bioassays) can alter results.
- Standardization : Pre-treat cells with TNF-α to upregulate IL-3 receptors and use a luciferase reporter system for real-time monitoring .
Q. Safety and Handling
Q. What precautions are necessary when handling 6α-Methyl Hydrocortisone 21-Hemisuccinate in laboratory settings?
- Guidelines :
Propriétés
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHMYZONZIQMP-XYMSELFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858049 | |
Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119657-85-1 | |
Record name | Methylhydrocortisone-21-hydrogen hemisuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.